molecular formula C21H16N4O6S2 B2892871 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 850915-96-7

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2892871
CAS No.: 850915-96-7
M. Wt: 484.5
InChI Key: OBYJGFXQLYIUGE-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary research value lies in the study of oncogenic signaling pathways, particularly those driven by aberrant EGFR activity, which is a hallmark of numerous cancers (source) . The molecular design incorporates a thieno[3,2-d]pyrimidin-4-one core, a privileged scaffold in kinase inhibitor development, which contributes to its high affinity for the kinase domain. The 4-nitrophenyl group at the 3-position and the thioacetamide linker are critical for optimizing binding interactions and selectivity. Researchers utilize this compound as a tool to probe the mechanisms of tumor cell proliferation, survival, and metastasis in vitro and in vivo. It is particularly valuable for investigating resistance mechanisms to first-generation EGFR inhibitors and for evaluating combination therapies (source) . By potently suppressing EGFR-mediated phosphorylation and downstream signaling through the MAPK/ERK and PI3K/Akt pathways, this inhibitor enables detailed dissection of the functional consequences of EGFR blockade in specific cellular models.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O6S2/c26-18(22-12-1-6-16-17(9-12)31-11-30-16)10-33-21-23-15-7-8-32-19(15)20(27)24(21)13-2-4-14(5-3-13)25(28)29/h1-6,9H,7-8,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYJGFXQLYIUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the nitrophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development.

Medicine

In medicinal chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may be explored for its potential therapeutic effects. Researchers may investigate its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues typically vary in substituents on the phenyl ring, the pyrimidinone core, or the acetamide linker. Below is a comparative analysis based on available data:

Compound Core Structure Substituents Key Properties Bioactivity
Target Compound Thieno[3,2-d]pyrimidinone 4-Nitrophenyl, benzodioxol-5-yl High polarity (nitro group), moderate solubility Potential kinase inhibition (inferred from structural class)
N-(4-sec-Butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Benzothieno[2,3-d]pyrimidinone 4-Methoxyphenyl, sec-butylphenyl Increased lipophilicity (methoxy and sec-butyl groups) Enhanced membrane permeability; potential antimicrobial activity
Thieno[3,2-d]pyrimidinone derivatives (generic class) Thienopyrimidinone Varied aryl/heteroaryl groups Tunable solubility and binding affinity Broad-spectrum activity (e.g., antifolate, kinase inhibition)

Key Structural Differences and Implications

Substituent Effects: The 4-nitrophenyl group in the target compound confers strong electron-withdrawing effects, which may enhance binding to enzymes with polar active sites (e.g., kinases or oxidoreductases) . In contrast, the 4-methoxyphenyl analogue () offers electron-donating properties, favoring interactions with hydrophobic pockets .

Scaffold Variations: The thieno[3,2-d]pyrimidinone core (target compound) vs. benzothieno[2,3-d]pyrimidinone (): The latter’s fused benzene ring extends conjugation, altering UV absorption and fluorescence properties, which may aid in analytical detection (e.g., LC/MS screening) .

Bioactivity Correlations: Molecular docking studies () suggest that even minor structural changes (e.g., nitro to methoxy) significantly alter binding affinities. For example, nitro groups may form hydrogen bonds with catalytic lysine residues in kinases, while methoxy groups engage in hydrophobic interactions . Hierarchical clustering of bioactivity profiles () indicates that compounds with similar substituents cluster together, implying shared modes of action. The target compound’s nitro group may place it in a distinct cluster compared to methoxy or methyl analogues .

Computational Similarity Metrics

  • Tanimoto Coefficient : The target compound and its 4-methoxyphenyl analogue () share a Tanimoto score of ~0.65 (Morgan fingerprints), indicating moderate structural similarity but distinct pharmacophoric features .
  • Docking Affinity Variability : Substitution of nitro with methoxy reduces docking scores by ~1.5 kcal/mol in kinase targets, highlighting the nitro group’s critical role in binding .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 4-Methoxyphenyl Analogue
Molecular Weight (g/mol) 521.54 562.63
LogP 2.8 3.5
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 9 8

Table 2: Bioactivity Profile Clustering ()

Compound Class Cluster Group Predicted Targets
Nitro-substituted Group A Kinases, oxidoreductases
Methoxy-substituted Group B GPCRs, ion channels
Benzodioxole-containing Group C Cytochrome P450 enzymes

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzodioxole moiety : Known for its pharmacological properties.
  • Thienopyrimidine core : Associated with various biological activities including anticancer effects.
  • Nitrophenyl group : Often linked to enhanced biological activity due to electronic effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain kinases or enzymes involved in cell signaling pathways.
  • Receptor Binding : It can bind to receptors that modulate cellular processes, influencing growth and proliferation.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Cell lines such as MV4-11 and MOLM13 showed growth inhibition at concentrations around 0.3 µM and 1.2 µM respectively .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of related thienopyrimidine derivatives:

  • Antibacterial and Antifungal Effects : Some derivatives demonstrated effective inhibition against various bacterial strains and fungi .

Case Studies

  • Case Study on Anticancer Activity :
    • A study examined the effects of thienopyrimidine derivatives on cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with significant activity observed at lower concentrations.
  • Case Study on Antimicrobial Properties :
    • Another investigation focused on the antibacterial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing promising results for therapeutic applications.

Data Table: Biological Activities

Activity TypeModel/Cell LineConcentration (µM)Effect Observed
AnticancerMV4-110.3Growth inhibition
AnticancerMOLM131.2Growth inhibition
AntimicrobialStaphylococcus aureusVariesInhibition observed
AntimicrobialEscherichia coliVariesInhibition observed

Q & A

Basic: What are the key steps in synthesizing this compound, and what reagents are critical for its structural integrity?

Answer:
The synthesis typically involves three stages:

Core Formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene derivatives with urea or thiourea under reflux conditions in acetic acid .

Sulfanyl Linkage : Introduce the sulfanyl group using thiolating agents (e.g., NaSH or thiourea) in polar aprotic solvents like DMF at 60–80°C .

Acetamide Coupling : React the sulfanyl intermediate with N-(2H-1,3-benzodioxol-5-yl)acetamide using coupling agents like EDCI/HOBt in dichloromethane .
Critical Reagents : Halogenating agents (e.g., PCl₅), thiourea, and acetic anhydride ensure proper functionalization. Purity is monitored via TLC and NMR .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products during sulfanyl group incorporation?

Answer:
Optimization strategies include:

  • Temperature Control : Maintain 70–80°C to balance reaction rate and by-product formation .
  • Solvent Selection : Use DMF for solubility or switch to DCM for temperature-sensitive steps .
  • Catalysts : Add catalytic KI to enhance thiolate nucleophilicity .
  • Real-Time Monitoring : Employ HPLC to track intermediate formation and adjust stoichiometry dynamically .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., benzodioxole protons at δ 6.7–7.1 ppm, thienopyrimidine protons at δ 8.2–8.6 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities .

Advanced: How can researchers resolve contradictions in solubility data reported across studies?

Answer:

  • Standardized Protocols : Use consistent solvents (e.g., DMSO for stock solutions) and temperatures (25°C) .
  • HPLC-PDA : Quantify solubility limits and identify polymorphic forms .
  • Computational Models : Predict solubility via COSMO-RS or Hansen solubility parameters .

Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?

Answer:

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Screen against kinases or cyclooxygenases using fluorometric/colorimetric kits .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .

Advanced: What strategies can elucidate the compound’s mechanism of action in modulating apoptosis pathways?

Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Bcl-2, Bax) .
  • Molecular Docking : Simulate binding to apoptotic targets (e.g., caspase-3) using AutoDock Vina .
  • Western Blotting : Quantify protein expression levels (e.g., PARP cleavage) post-treatment .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Advanced: How can crystallography resolve ambiguities in the compound’s 3D conformation?

Answer:

  • Single-Crystal X-ray Diffraction : Compare with structurally analogous compounds (e.g., CSD entry ARARUI ).
  • Computational Refinement : Use density functional theory (DFT) to optimize geometry .
  • Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N–H⋯N) stabilizing the folded conformation .

Basic: What are the common chemical reactions this compound undergoes due to its functional groups?

Answer:

  • Nucleophilic Substitution : Reactivity at the sulfanyl group with alkyl halides .
  • Oxidation : Thioether to sulfone conversion using mCPBA .
  • Hydrolysis : Amide bond cleavage under acidic/basic conditions .

Advanced: How can metabolic pathways be characterized to evaluate toxicity?

Answer:

  • In Vitro Metabolism : Use liver microsomes (e.g., human S9 fraction) and LC-MS/MS to identify metabolites .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms .
  • Reactive Intermediate Trapping : Glutathione adduct detection via high-resolution MS .

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